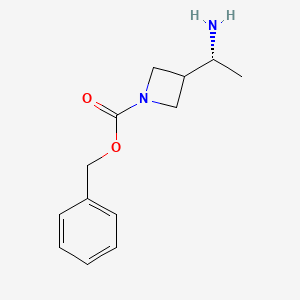
Benzyl (R)-3-(1-aminoethyl)azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl ®-3-(1-aminoethyl)azetidine-1-carboxylate is a chiral azetidine derivative. Azetidines are four-membered nitrogen-containing heterocycles that have garnered interest due to their unique structural properties and potential applications in medicinal chemistry. The compound features a benzyl group, an aminoethyl side chain, and a carboxylate group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ®-3-(1-aminoethyl)azetidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzyl bromide, ®-3-aminopropanol, and azetidine-1-carboxylic acid.
Formation of Azetidine Ring: The azetidine ring is formed through a cyclization reaction, often involving the use of a base such as sodium hydride or potassium tert-butoxide.
Introduction of Aminoethyl Group: The aminoethyl side chain is introduced via nucleophilic substitution reactions, where ®-3-aminopropanol reacts with the azetidine ring.
Benzylation: The final step involves the benzylation of the azetidine derivative using benzyl bromide in the presence of a base like sodium hydroxide.
Industrial Production Methods: Industrial production of Benzyl ®-3-(1-aminoethyl)azetidine-1-carboxylate may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: Benzyl ®-3-(1-aminoethyl)azetidine-1-carboxylate can undergo oxidation reactions, particularly at the aminoethyl side chain, to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to convert the carboxylate group to an alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group or aminoethyl side chain can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation Products: Oxo derivatives of the aminoethyl side chain.
Reduction Products: Alcohols or aldehydes derived from the carboxylate group.
Substitution Products: Various substituted azetidine derivatives depending on the reagents used.
科学的研究の応用
Benzyl ®-3-(1-aminoethyl)azetidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is employed in studies investigating the role of azetidine derivatives in biological systems, including enzyme inhibition and receptor binding.
Chemical Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.
Industrial Applications: The compound is used in the development of novel materials, such as polymers and catalysts, due to its unique structural properties.
作用機序
The mechanism of action of Benzyl ®-3-(1-aminoethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity. The benzyl group and aminoethyl side chain play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Benzyl (S)-3-(1-aminoethyl)azetidine-1-carboxylate: The enantiomer of the compound, differing in the configuration of the aminoethyl side chain.
Benzyl 3-(1-aminoethyl)azetidine-1-carboxylate: A non-chiral version of the compound.
Benzyl 3-(1-hydroxyethyl)azetidine-1-carboxylate: A derivative with a hydroxyl group instead of an amino group.
Uniqueness: Benzyl ®-3-(1-aminoethyl)azetidine-1-carboxylate is unique due to its chiral nature, which imparts specific biological activity and selectivity. The presence of the benzyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in molecular targets. Additionally, the aminoethyl side chain provides opportunities for further functionalization, making it a versatile compound for various applications.
特性
分子式 |
C13H18N2O2 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC名 |
benzyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C13H18N2O2/c1-10(14)12-7-15(8-12)13(16)17-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9,14H2,1H3/t10-/m1/s1 |
InChIキー |
SQJYHBQYBSQQCT-SNVBAGLBSA-N |
異性体SMILES |
C[C@H](C1CN(C1)C(=O)OCC2=CC=CC=C2)N |
正規SMILES |
CC(C1CN(C1)C(=O)OCC2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-((6-(Propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)methanol](/img/structure/B14046944.png)
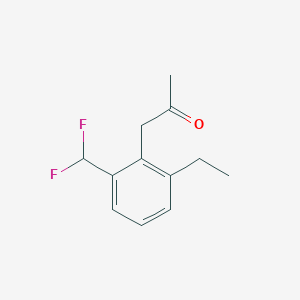
![3-(5-Carboxypentyl)-2-[7-[3-(5-carboxypentyl)-1,1-dimethyl-7-sulfobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indole-7-sulfonate](/img/structure/B14046954.png)

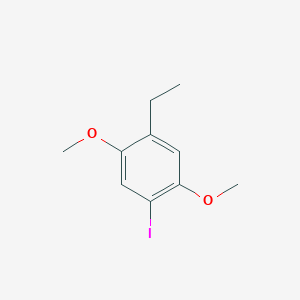


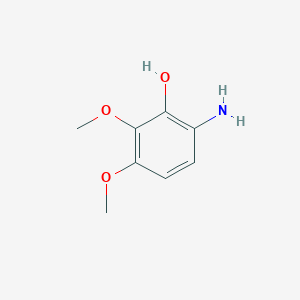
![N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.0(2),(1).0,(1)(3).0,(1)(1).0(2),(2)]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide](/img/structure/B14047002.png)
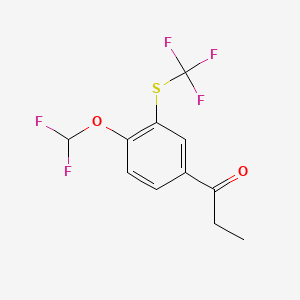

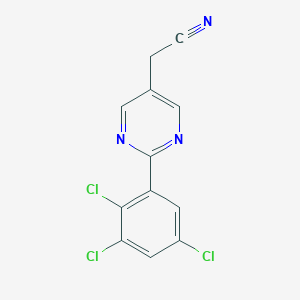
![Imidazo[1,2-a]pyridine,8-(2-propenyloxy)-](/img/structure/B14047031.png)
![(R)-Benzyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14047037.png)
